1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the first position, a methoxy group at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring
Scientific Research Applications
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and organic semiconductors.
Biological Studies: The compound is used in biological studies to investigate its interactions with various biomolecules and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated ketones, followed by functional group modifications.
Cyclization Reaction: The initial step involves the reaction of 4-fluorophenylhydrazine with an α,β-unsaturated ketone, such as 4-methoxy-3-buten-2-one, under acidic or basic conditions to form the pyrazoline intermediate.
Oxidative Aromatization: The pyrazoline intermediate is then subjected to oxidative aromatization using oxidizing agents like iodine or bromine to yield the desired pyrazole compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-(4-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-6-14(13-10(9)11(15)16)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSJRFHQENWOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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